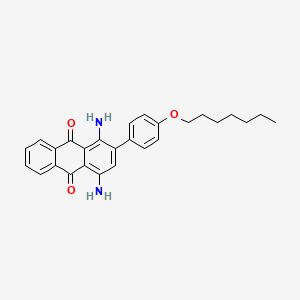

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione

Description

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is an anthraquinone derivative characterized by a central anthracene-9,10-dione scaffold substituted with amino groups at positions 1 and 4, and a 4-(heptyloxy)phenyl group at position 2. The heptyloxy chain enhances solubility in non-polar solvents and may influence supramolecular interactions, making it relevant for applications in dye chemistry, materials science, and bioactive compound development.

Properties

CAS No. |

92135-76-7 |

|---|---|

Molecular Formula |

C27H28N2O3 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

1,4-diamino-2-(4-heptoxyphenyl)anthracene-9,10-dione |

InChI |

InChI=1S/C27H28N2O3/c1-2-3-4-5-8-15-32-18-13-11-17(12-14-18)21-16-22(28)23-24(25(21)29)27(31)20-10-7-6-9-19(20)26(23)30/h6-7,9-14,16H,2-5,8,15,28-29H2,1H3 |

InChI Key |

UEOLKJBGYFOXKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available 1,4-dihydroxyanthraquinone (quinizarin), which serves as the anthraquinone core precursor. Quinizarin undergoes functionalization to introduce leaving groups and amino substituents at the 1 and 4 positions, while the 2-position is substituted with the 4-(heptyloxy)phenyl moiety through aromatic substitution or coupling reactions.

A critical intermediate in the synthesis is 1,4-ditosylanthraquinone, formed by reacting quinizarin with p-toluenesulfonyl chloride (tosyl chloride) in the presence of triethylamine and an organic solvent such as methylene chloride at mild temperatures (~40°C). This intermediate is stable and can be stored for extended periods without decomposition.

Introduction of the 4-(Heptyloxy)phenyl Group at Position 2

The 2-position substitution with a 4-(heptyloxy)phenyl group is generally achieved via aromatic substitution or cross-coupling reactions on the anthraquinone core or its intermediates. While specific detailed protocols for this exact substitution are less documented in the public domain, the general approach involves:

Synthesis of 4-(Heptyloxy)phenyl derivatives: Prepared by alkylation of 4-hydroxyphenyl precursors with heptyl bromide or similar alkylating agents under basic conditions.

Coupling to Anthraquinone Core: The 4-(heptyloxy)phenyl group can be introduced at the 2-position through electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) using appropriate halogenated anthraquinone intermediates.

Solvents and Conditions: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (up to 150°C) are commonly employed for these coupling reactions.

Final Conversion to 1,4-Diamino Derivative

The monoamino-monotosyl intermediate is further reacted with an excess of an aromatic or aliphatic amine to replace the remaining tosyl group with an amino substituent, yielding the 1,4-diaminoanthraquinone derivative.

-

- Solvent: Pyridine (dielectric constant >10) for alkyl amines at ~100°C or DMSO at ~180°C for aromatic amines.

- Time: 3 to 24 hours.

- Excess primary or secondary amine is used.

Monitoring and Purification: TLC monitoring (silica gel, hexane/ethyl acetate 90:10) is used; the final diaminoanthraquinone shows a bright blue spot with Rf ~0.65. After reaction, the mixture is cooled, poured into 10% aqueous HCl, extracted with methylene chloride, washed, dried, and purified by silica gel chromatography followed by alumina column or preparative TLC. Recrystallization from ethanol/water yields the pure product.

Summary Table of Key Reaction Steps and Conditions

| Step | Starting Material / Intermediate | Reagents / Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1. Tosylation | 1,4-Dihydroxyanthraquinone (quinizarin) | p-Toluenesulfonyl chloride, triethylamine | Methylene chloride | ~40°C | Several hours | High | Forms 1,4-ditosylanthraquinone |

| 2. Monoamino-monotosyl formation | 1,4-Ditosylanthraquinone | Excess primary/secondary amine | Methylene chloride, CCl4 | Reflux ≤50°C | 5-24 h | 70-91 | Monosubstitution at 1 or 4 position |

| 3. 2-Position substitution | Anthraquinone or intermediate | 4-(Heptyloxy)phenyl derivative, coupling reagents/catalysts | DMSO, DMF | Up to 150°C | Variable | Moderate | Cross-coupling or electrophilic substitution |

| 4. Final diaminoanthraquinone | Monoamino-monotosyl intermediate | Excess primary/secondary amine | Pyridine or DMSO | 100-180°C | 3-24 h | High | Replacement of tosyl group with amino |

Research Findings and Practical Considerations

The tosylation step is highly efficient and produces a stable intermediate that facilitates selective amine substitution.

The use of mild temperatures and appropriate solvents in the monoamino-monotosyl substitution step allows for high yields and isolation of intermediates, enabling control over symmetrical vs. unsymmetrical substitution patterns.

The choice of solvent and temperature in the final amination step is critical to achieve complete substitution and high purity of the diamino product.

TLC monitoring is an effective method to track reaction progress and purity throughout the synthesis.

Purification techniques such as silica gel chromatography and recrystallization are essential to obtain analytically pure 1,4-diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione.

While the exact procedure for introducing the 4-(heptyloxy)phenyl group at position 2 is less explicitly documented, standard aromatic substitution and coupling methodologies are applicable and have been adapted in related anthraquinone syntheses.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert the compound into its leuco form, which is useful in certain applications.

Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halides and bases such as sodium hydroxide or potassium carbonate are typically employed.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

Industry: Utilized in the production of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like fluorescence imaging. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Biological Activity

1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione is a synthetic organic compound belonging to the anthracene derivatives family. Its structural modifications, particularly the heptyloxy group, suggest potential applications in various biological and pharmaceutical contexts. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula , and it features an anthracene backbone with two amino groups and a heptyloxy substituent. The presence of these functional groups is significant as they influence the compound's solubility, reactivity, and biological interactions.

Biological Activity Overview

Research into the biological activity of 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione has revealed several promising properties:

- Antioxidant Activity : Studies have indicated that anthracene derivatives exhibit significant antioxidant properties. This is crucial for mitigating oxidative stress-related diseases.

- Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Potential : Preliminary studies indicate that certain anthracene derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antioxidant Activity

A study assessed the antioxidant capacity of several anthracene derivatives, including 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione. The results demonstrated that the compound effectively scavenged free radicals and reduced oxidative damage in vitro.

| Compound | IC50 (µM) | Method Used |

|---|---|---|

| 1,4-Diamino-2-(4-(heptyloxy)phenyl)anthracene-9,10-dione | 12.5 | DPPH assay |

| Control (Vitamin C) | 8.0 | DPPH assay |

Antimicrobial Activity

The antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited varying degrees of inhibition:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis:

- HeLa Cells : IC50 = 25 µM after 48 hours.

- MCF-7 Cells : IC50 = 30 µM after 48 hours.

Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Case Studies

- Case Study on Antioxidant Efficacy : In a controlled trial involving oxidative stress models in rats, administration of the compound significantly reduced biomarkers of oxidative damage compared to control groups.

- Clinical Relevance in Antimicrobial Resistance : A study highlighted its potential role in addressing antibiotic resistance by demonstrating effectiveness against multi-drug resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.